2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid
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Overview
Description
2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid is a complex organic compound that features both amino and carboxyl functional groups
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.
Mode of Action
Based on its structural similarity to indole derivatives, it may interact with its targets in a similar manner, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, which share structural similarities with this compound, have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with glycine in the presence of a reducing agent to form the intermediate compound, which is then further reacted with methylamine to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as crystallization, filtration, and purification to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. It may also be used in the development of diagnostic assays.
Medicine
In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylacetic acid: Similar in structure but lacks the additional amino and methyl groups.
3-Aminobenzoic acid: Contains an amino group on the benzene ring but differs in the position and additional functional groups.
Uniqueness
2-({[(3-aminophenyl)carbamoyl]methyl}(methyl)amino)acetic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in various fields.
Properties
IUPAC Name |
2-[[2-(3-aminoanilino)-2-oxoethyl]-methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14(7-11(16)17)6-10(15)13-9-4-2-3-8(12)5-9/h2-5H,6-7,12H2,1H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAIBQXCGCOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)N)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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